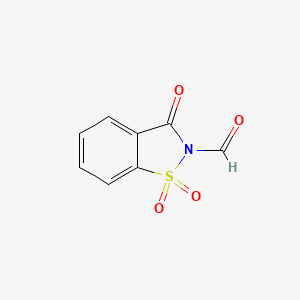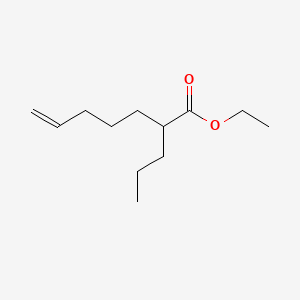
rac-Nicotine-1,2',3',4',5',6'-13C6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-Nicotine-1,2’,3’,4’,5’,6’-13C6: is a stable isotope-labeled analog of nicotine. Nicotine is an alkaloid found in plants, predominantly in tobacco, and is known for its stimulant and addictive properties. The compound rac-Nicotine-1,2’,3’,4’,5’,6’-13C6 is used in various scientific research applications due to its labeled carbon atoms, which allow for precise tracking and analysis in metabolic and chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-Nicotine-1,2’,3’,4’,5’,6’-13C6 involves the incorporation of carbon-13 isotopes into the nicotine molecule. This can be achieved through multi-step organic synthesis, starting from labeled precursors. The reaction conditions typically involve controlled environments to ensure the incorporation of the isotopes at the desired positions.
Industrial Production Methods: Industrial production of rac-Nicotine-1,2’,3’,4’,5’,6’-13C6 requires specialized facilities capable of handling isotopic labeling. The process involves the use of carbon-13 labeled reagents and solvents, and the final product is purified to achieve high isotopic enrichment. The production is carried out under strict quality control to ensure the accuracy and reliability of the labeled compound .
Análisis De Reacciones Químicas
Types of Reactions: rac-Nicotine-1,2’,3’,4’,5’,6’-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nicotine N-oxide.
Reduction: Reduction reactions can convert nicotine to its corresponding amine.
Substitution: Substitution reactions can occur at the pyridine ring or the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Nicotine N-oxide.
Reduction: Nicotine amine.
Substitution: Halogenated nicotine derivatives.
Aplicaciones Científicas De Investigación
rac-Nicotine-1,2’,3’,4’,5’,6’-13C6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard for chemical identification and quantification.
Biology: Employed in metabolic studies to trace the pathways of nicotine metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of nicotine.
Industry: Applied in the development of nicotine replacement therapies and in the study of tobacco-related products.
Mecanismo De Acción
The mechanism of action of rac-Nicotine-1,2’,3’,4’,5’,6’-13C6 is similar to that of nicotine. It acts on nicotinic acetylcholine receptors in the brain, leading to the release of neurotransmitters such as dopamine. This results in the stimulant and addictive effects associated with nicotine. The labeled carbon atoms allow researchers to track the compound’s interaction with these receptors and study its metabolic pathways in detail .
Comparación Con Compuestos Similares
Nicotine: The parent compound, without isotopic labeling.
Nicotine N-oxide: An oxidized form of nicotine.
Nicotine amine: A reduced form of nicotine.
Uniqueness: rac-Nicotine-1,2’,3’,4’,5’,6’-13C6 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific studies. This makes it a valuable tool in research applications where understanding the detailed metabolic and chemical pathways of nicotine is essential.
Propiedades
Número CAS |
1189715-49-8 |
|---|---|
Fórmula molecular |
C10H14N2 |
Peso molecular |
168.19 |
Nombre IUPAC |
3-(1-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/i2+1,4+1,6+1,8+1,9+1,10+1 |
Clave InChI |
SNICXCGAKADSCV-NXGVJODUSA-N |
SMILES |
CN1CCCC1C2=CN=CC=C2 |
Sinónimos |
3-(1-Methyl-2-pyrrolidinyl)pyridine-13C6; (±)-Nicotine-13C6; (±)-3-(1-Methyl-2-pyrrolidinyl)pyridine-13C6; (R,S)-Nicotine-13C6; (±)-Nicotine-13C6 ; 1-Methyl-2-(3-pyridyl)pyrrolidine-13C6; DL-Nicotine-13C6 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


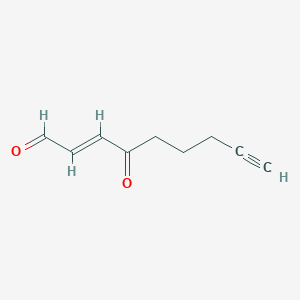
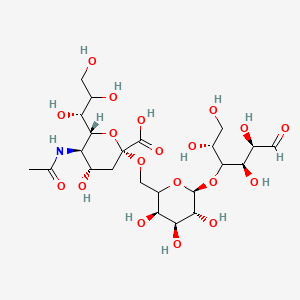
![2-[4-(4-Methyl-5-phenyl-3-isoxazolyl)phenoxy]-N-4-morpholinyl-acetamide](/img/structure/B579857.png)



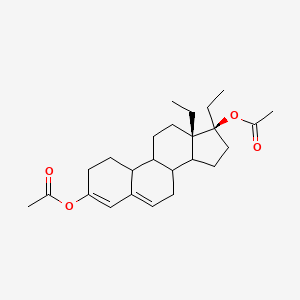
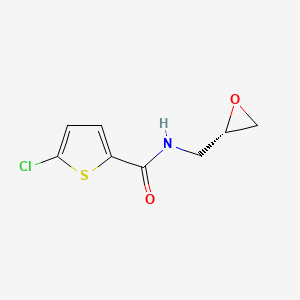
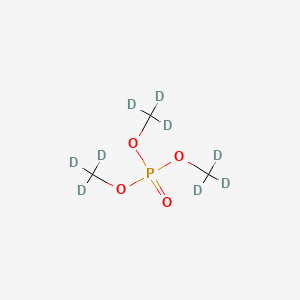
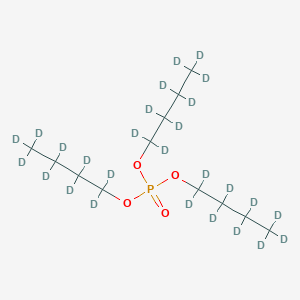
![3-Phenyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B579872.png)
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one](/img/structure/B579873.png)
